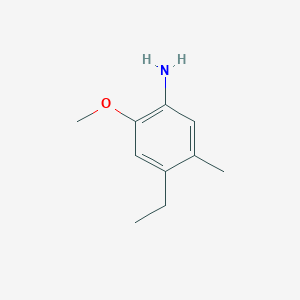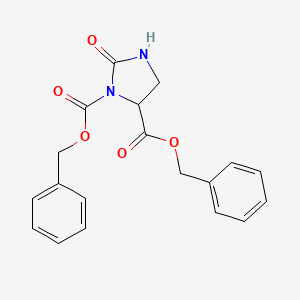![molecular formula C12H12ClN3O2 B2396876 ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate CAS No. 168639-16-5](/img/structure/B2396876.png)
ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate are not detailed, related compounds have been used in various reactions. For example, ethyl (4-chlorobenzoyl)acetate has been used in tandem condensation-cyclization reactions .Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazoles, including structures similar to ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate, have been extensively studied for their potential in drug development. The triazole core structure is a critical component in the synthesis of new pharmaceuticals due to its broad spectrum of biological activities. Recent patents and research have highlighted the development of novel triazole derivatives with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are being evaluated in various stages of clinical and pre-clinical studies, aiming to address a range of diseases, including neglected diseases which disproportionately affect vulnerable populations. The need for efficient and sustainable synthesis methods for these compounds is also emphasized, reflecting the ongoing challenge of aligning chemical synthesis with principles of green chemistry and sustainability (Ferreira et al., 2013).
Bioactive Properties of Triazole Derivatives
The bioactive properties of 1,2,4-triazole derivatives have been a subject of increasing interest, showing a promising direction for scientific research. These compounds exhibit a wide range of bioactivities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility in chemical modeling of 1,2,4-triazoles allows for the exploration of new compounds with potential therapeutic applications. The extensive review of literature sources underlines the importance of these derivatives in developing new pharmaceuticals and highlights the diverse applications of 1,2,4-triazole derivatives beyond the pharmaceutical industry, including their use in agricultural products, dyes, and high-energy materials (Ohloblina, 2022).
Synthetic and Environmental Considerations
The synthesis and environmental impact of ethyl acetate and related esters, which are structurally related to ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate, have been reviewed, focusing on process intensification techniques for ethyl acetate production. These techniques offer several advantages over traditional processes, including energy savings and reduced environmental footprint. Ethyl acetate is used across various industries, including as a solvent in paints, coatings, and flavors, highlighting the importance of sustainable production methods. This review underscores the need for efficient, green chemical processes in producing compounds like ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate and its derivatives (Patil & Gnanasundaram, 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically the result of the compound interacting with its target, leading to changes in cellular processes.
Biochemical Pathways
This pathway plays a crucial role in regulating oxidative stress and inflammation, and its dysregulation has been implicated in various diseases, including cancer .
Result of Action
Related compounds have been found to exhibit neuroprotective and anti-inflammatory properties . These effects are typically the result of the compound’s interaction with its target, leading to changes in cellular processes.
Propriétés
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-11(17)7-10-14-12(16-15-10)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGUSGWIQASIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2396795.png)

![N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396797.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid](/img/structure/B2396798.png)
![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)
![(2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2396806.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide](/img/structure/B2396807.png)
![N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2396810.png)
![2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2396811.png)
